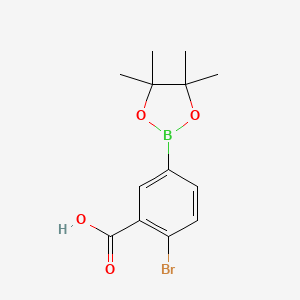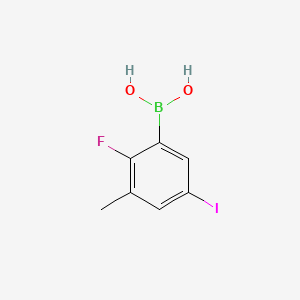
2-Fluoro-5-iodo-3-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-iodo-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BFIO2 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine, iodine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-methylphenylboronic acid typically involves the following steps:
Halogenation: The starting material, 3-methylphenol, undergoes halogenation to introduce the iodine atom at the 5-position.
Fluorination: The fluorine atom is introduced at the 2-position using a suitable fluorinating agent.
Borylation: The final step involves the borylation of the phenyl ring to introduce the boronic acid group. This is typically achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-iodo-3-methylphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride can be used for these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-iodo-3-methylphenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-iodo-3-methylphenylboronic acid involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The fluorine and iodine substituents influence the compound’s reactivity and selectivity in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Similar structure but lacks the iodine substituent.
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but has a methoxy group instead of a methyl group.
2-Fluoro-3-methylphenylboronic acid: Similar structure but lacks the iodine substituent.
Uniqueness
2-Fluoro-5-iodo-3-methylphenylboronic acid is unique due to the presence of both fluorine and iodine substituents, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are desired.
Eigenschaften
Molekularformel |
C7H7BFIO2 |
|---|---|
Molekulargewicht |
279.85 g/mol |
IUPAC-Name |
(2-fluoro-5-iodo-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BFIO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,11-12H,1H3 |
InChI-Schlüssel |
VOFZYMYZKFBYLA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1F)C)I)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide](/img/structure/B14027456.png)
![7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14027472.png)

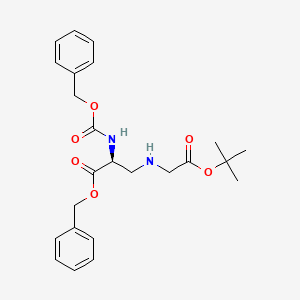
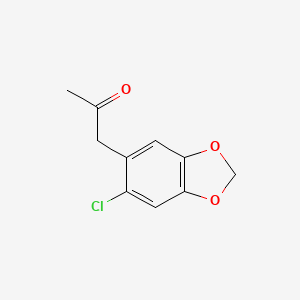
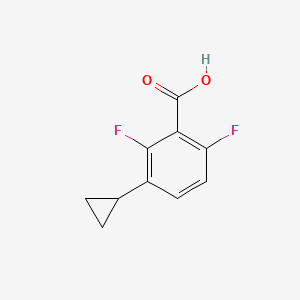
![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)
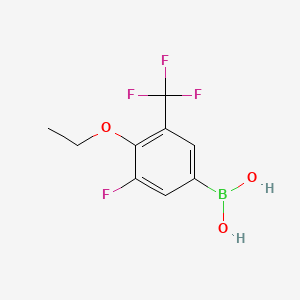


![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)
